(3-t-Butoxy-4-methylphenyl)Zinc bromide
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Overview
Description
(3-tert-butoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butoxy-4-methylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by a catalyst or an activator to enhance the reactivity of zinc. The general reaction scheme can be represented as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4-methylphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butoxy-4-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-bromine bond of the aryl bromide.
Transmetalation: The transfer of the aryl group from zinc to palladium occurs, forming the desired product.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(3-tert-butoxy-4-methylphenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-tert-butoxy-4-methylphenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The aryl group is transferred from zinc to palladium.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butoxy-4-oxobutylzinc bromide
- 2-tert-butoxy-2-oxo-1-methylethylzinc bromide
Uniqueness
(3-tert-butoxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s tert-butoxy and methyl groups provide steric and electronic effects that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C11H15BrOZn |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9-7-5-6-8-10(9)12-11(2,3)4;;/h5,7-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
UALZCKWDZAUZOP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
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